[(2,5-Dimethylphenyl)methyl](methyl)amine hydrochloride
Description
(2,5-Dimethylphenyl)methylamine hydrochloride is a substituted benzylamine derivative where a methyl group and a 2,5-dimethylphenylmethyl moiety are attached to the nitrogen atom, forming a secondary amine hydrochloride salt. The 2,5-dimethyl substitution on the aromatic ring may influence electronic and steric effects, altering solubility, receptor binding, or metabolic stability compared to methoxy-substituted analogs .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-5-9(2)10(6-8)7-11-3;/h4-6,11H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQYCHSLEJKIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2,5-Dimethylphenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various chemical intermediates.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact mechanism varies based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- 2,5-Dimethoxy Derivatives: Compounds like 2,5-dimethoxyphenethylamine hydrochloride (CAS 3166-74-3) exhibit distinct electronic profiles due to methoxy groups, which enhance electron-donating effects and alter serotonin receptor (5-HT2A) binding affinity.
- Halogen-Substituted Analogs : Bromo-substituted derivatives (e.g., 4-bromo-2,5-dimethoxyphenethylamine derivatives) show increased receptor selectivity and prolonged half-life due to halogen-induced steric hindrance and lipophilicity. The absence of halogens in the target compound may result in faster clearance .
Amine Backbone Modifications
- Phenethylamine vs. Benzylamine Scaffolds: Phenethylamine hydrochlorides (e.g., 2C-D, 2C-P) feature a two-carbon chain between the aromatic ring and amine, enhancing conformational flexibility for receptor interaction.
- N-Substituent Variations : Methyl and methoxybenzyl groups on the amine (e.g., 25T-NBOMe) improve blood-brain barrier penetration. The target compound’s methyl group may offer moderate lipophilicity, balancing bioavailability and CNS activity .
Physicochemical Properties
- Molecular Weight and Solubility : The molecular weight of (2,5-dimethylphenyl)methylamine hydrochloride (estimated C₁₀H₁₄ClN, ~187.7 g/mol) is lower than methoxy-substituted analogs (e.g., 25T-NBOMe: ~351.3 g/mol), suggesting improved aqueous solubility .
- Melting Point : While direct data are unavailable, structurally related hydrochlorides (e.g., diphenylamine hydrochloride) exhibit melting points between 200–250°C, influenced by crystal packing and hydrogen bonding .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- 5-HT2A Receptor Affinity : Methoxy-substituted compounds (e.g., 2C-D) exhibit high 5-HT2A affinity (EC₅₀ < 10 nM), whereas methyl-substituted derivatives may show reduced potency due to weaker electron donation. However, methyl groups could enhance selectivity over adrenergic receptors .
- Biased Agonism: N-Benzyl derivatives (e.g., NBOMe) demonstrate β-arrestin-biased signaling, linked to hallucinogenic effects. The target compound’s simpler N-methyl group may favor G-protein coupling, altering therapeutic or adverse effect profiles .
Metabolic Stability
- Methyl groups on the aromatic ring (vs. methoxy) resist O-demethylation, a common metabolic pathway for phenylalkylamines. This could prolong the half-life of (2,5-dimethylphenyl)methylamine hydrochloride compared to 2C-D or 25T-NBOMe .
Data Table: Key Comparisons
| Property | (2,5-Dimethylphenyl)methylamine HCl | 2,5-Dimethoxyphenethylamine HCl | 25T-NBOMe HCl |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄ClN (est.) | C₁₀H₁₆ClNO₂ | C₁₈H₂₂ClNO₂S |
| Molecular Weight (g/mol) | ~187.7 | 217.7 | 351.3 |
| Aromatic Substituents | 2,5-Dimethyl | 2,5-Dimethoxy | 2,5-Dimethoxy-4-(methylthio) |
| Amine Structure | N-Methyl benzylamine | Phenethylamine | N-Methoxybenzyl phenethylamine |
| Receptor Affinity | Moderate 5-HT2A (predicted) | High 5-HT2A (EC₅₀ < 10 nM) | High 5-HT2A (EC₅₀ ~5 nM) |
| Metabolic Pathway | Slow O-demethylation resistance | Rapid O-demethylation | Sulfur oxidation |
Biological Activity
(2,5-Dimethylphenyl)methylamine hydrochloride, a compound with the molecular formula C10H15N·HCl, has garnered attention for its biological activity, particularly in neuropharmacology. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of (2,5-Dimethylphenyl)methylamine hydrochloride typically involves the alkylation of 2,5-dimethylbenzyl chloride with methylamine. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid produced:
This method yields the desired amine product effectively and can be scaled for industrial production.
The biological activity of (2,5-Dimethylphenyl)methylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a ligand for serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for mood regulation and has implications for various psychological conditions.
Key Mechanisms:
- Receptor Binding : The compound binds to serotonin receptors, modulating their activity and influencing neurotransmission.
- Enzymatic Interaction : It may also inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular signaling.
Biological Activity
Research indicates that (2,5-Dimethylphenyl)methylamine hydrochloride exhibits psychoactive properties similar to hallucinogens. Its effects on mood and cognition are notable, with potential applications in treating mood disorders.
Table 1: Biological Effects of (2,5-Dimethylphenyl)methylamine Hydrochloride
| Effect | Description |
|---|---|
| Psychoactive Effects | Alters mood and perception through serotonin receptor modulation. |
| Neuroprotective Properties | Potential to protect against neurodegenerative conditions by modulating neuroinflammatory responses. |
| Enzymatic Activity | May inhibit or activate specific enzymes affecting various metabolic pathways. |
Case Studies
Several case studies have highlighted the effects and safety profiles of compounds related to (2,5-Dimethylphenyl)methylamine hydrochloride:
- Clinical Case Report on 25I-NBOMe : A patient presented with severe agitation and confusion after using a related compound from the 2C drug class. The study emphasized the challenges in detecting such compounds in biological samples and their potent effects on the central nervous system .
- Neuropharmacology Studies : Research has shown that derivatives of (2,5-Dimethylphenyl)methylamine can act as agonists at serotonin receptors. These findings are crucial for understanding their potential therapeutic applications in treating psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
